![molecular formula C11H18N2O4 B3225108 (E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate CAS No. 1245652-75-8](/img/structure/B3225108.png)
(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate
Overview
Description
(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate is a chemical compound that has gained significant importance in the field of scientific research. It is a pyrrolidine derivative that has shown potential as a useful tool in various research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Characterization
- Enantioselective Synthesis : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described, showing a high yield and chemical purity in the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid (Chung et al., 2005).
- Synthesis of Nitroxides : Pyrrolidine nitroxides were synthesized, known for their high resistance to bioreduction, showing excellent stability against reduction with ascorbate (Taratayko et al., 2022).
- Crystal Structure Analysis : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized using X-ray diffraction studies, revealing its molecular structure and conformation (Naveen et al., 2007).
Chemical Transformations and Reactions
- Nitroxide Stability : Nitroxides with tert-butyl substituents were studied for their thermal stability and kinetics of reduction by ascorbic acid, indicating potential applications in molecular probes and biomedical research (Zhurko et al., 2020).
- Asymmetric Synthesis of Prolinols : Asymmetric synthesis involving the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate to tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate was achieved with high yields and diastereoselectivities (Funabiki et al., 2008).
- Coupling Reactions for Novel Derivatives : tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate underwent palladium-catalyzed coupling reactions with arylboronic acids to produce tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its potential in the synthesis of complex organic compounds (Wustrow & Wise, 1991).
Biomedical Applications
- Radioprotection Drug Development : Novel chiral nitronyl nitroxyl radicals synthesized from tert-butyl 2-(4,5-dihydro-4,4,5,5-tetramethyl-3-oxido-1H-imidazol-3-ium-1-oxyl-2-yl) pyrrolidine-1-carboxylate were evaluated for cytotoxic and radioprotective effects, indicating potential use in radioprotection drugs (Qin et al., 2009).
Chemical Bonding and Molecular Interactions
- Hydrogen Bond Analysis : Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing insights into the molecule's orientation and electric dipole moment through hydrogen bonding (Baillargeon et al., 2014).
- Weak Intermolecular Interactions : Substituted oxopyrrolidine analogues demonstrated diverse supramolecular arrangements influenced by weak interactions like CH⋯O/CH⋯π/H⋯H, highlighting the importance of such interactions in molecular assemblies (Samipillai et al., 2016).
Molecular Synthesis and Analysis
- Synthesis of 2-Pyrrolidinone Derivatives : The synthesis of highly functionalized 2-pyrrolidinone, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, was reported, demonstrating its utility in the development of novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).
properties
IUPAC Name |
tert-butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h6,8-9H,4-5,7H2,1-3H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWKTAHOTPAHNV-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1/C=C/[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744438 | |
Record name | tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-tert-butyl 2-(2-nitrovinyl)pyrrolidine-1-carboxylate | |
CAS RN |
1245652-75-8 | |
Record name | tert-Butyl 2-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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